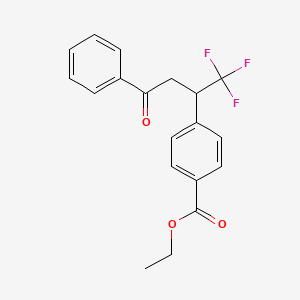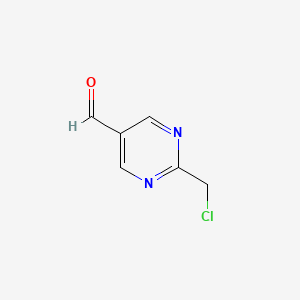
2-(Chloromethyl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)pyrimidine-5-carbaldehyde is a chemical compound characterized by the presence of a chloromethyl group attached to a pyrimidine ring, which also contains a formyl group at the 5-position. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyrimidine: One common synthetic route involves the chloromethylation of pyrimidine using formaldehyde and hydrochloric acid under acidic conditions.
Formylation of Chloromethyl Pyrimidine: Another approach is the formylation of chloromethyl pyrimidine using reagents like formic acid or formyl chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps like purification, crystallization, and drying to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like amines or alcohols can replace the chloromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Amides, ethers, or esters.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)pyrimidine-5-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Chloromethyl)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyridine: Similar structure but lacks the formyl group.
5-Formylpyrimidine: Similar structure but lacks the chloromethyl group.
Chloromethylbenzene: Similar chloromethyl group but different aromatic ring.
This comprehensive overview highlights the significance of 2-(Chloromethyl)pyrimidine-5-carbaldehyde in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C6H5ClN2O |
|---|---|
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-1-6-8-2-5(4-10)3-9-6/h2-4H,1H2 |
Clave InChI |
SHQDOUUPDCKQPM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
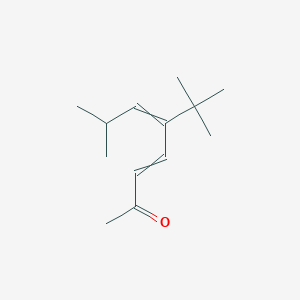
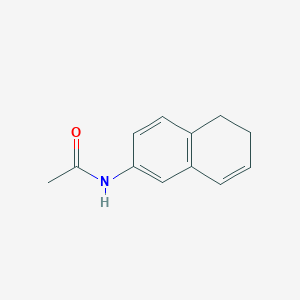
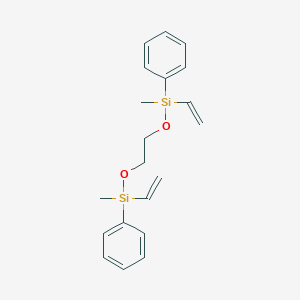
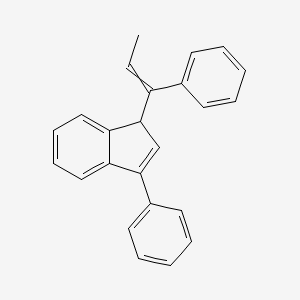
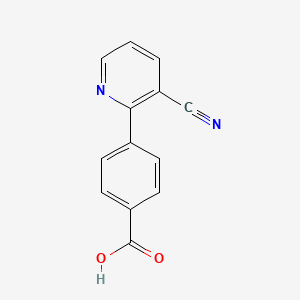
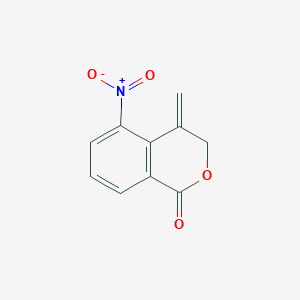
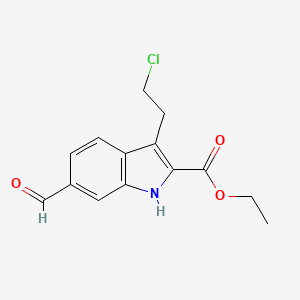
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

